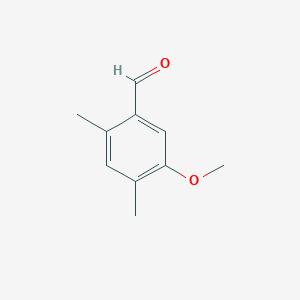

5-Methoxy-2,4-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBIODGYQFXYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Substituted Benzaldehydes As Advanced Organic Synthons

Substituted benzaldehydes are a class of organic compounds that serve as fundamental building blocks, or synthons, in a multitude of synthetic transformations. Their utility stems from the reactivity of the aldehyde functional group, which can readily participate in a wide array of chemical reactions. These include, but are not limited to, nucleophilic additions, condensations, and oxidations. The benzene (B151609) ring, adorned with various substituents, allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and the structure of the resulting products.

The strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electrophilicity of the carbonyl carbon, making the aldehyde more or less susceptible to attack by nucleophiles. This principle is fundamental to retrosynthetic analysis, a technique that deconstructs complex target molecules into simpler, readily available precursors. In this context, substituted benzaldehydes are invaluable as they provide a reliable entry point for the construction of complex molecular frameworks. They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. For instance, they are key reactants in the formation of Schiff bases and chalcones, which are precursors to nitrogen-containing heterocycles and flavonoid-type compounds, respectively.

Structural Classification and Regioisomeric Considerations of Methoxy and Alkyl Substituted Benzaldehydes

The chemical identity and reactivity of a substituted benzaldehyde (B42025) are profoundly influenced by the nature and position of the substituents on the aromatic ring. Methoxy (B1213986) (-OCH3) and alkyl (e.g., -CH3) groups are common substituents that significantly impact the molecule's properties. The methoxy group, being an electron-donating group through resonance, can activate the aromatic ring towards electrophilic substitution and influence the orientation of incoming groups. Alkyl groups, also electron-donating through an inductive effect, contribute to the electronic and steric environment of the molecule.

The specific arrangement of these substituents, known as regioisomerism, is a critical consideration in the synthesis and application of these compounds. Different regioisomers, while having the same molecular formula, can exhibit distinct physical and chemical properties. For example, the position of the methoxy group relative to the aldehyde can affect its reactivity and the stability of reaction intermediates. Similarly, the placement of alkyl groups can introduce steric hindrance, which may direct the outcome of a reaction towards a specific stereoisomer.

A comparative look at various methoxy- and alkyl-substituted benzaldehydes highlights the importance of their substitution patterns.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features | CAS Number |

| 2,4-Dimethoxybenzaldehyde (B23906) | C9H10O3 | 166.17 | Used to quantify phlorotannins. wikipedia.org | 613-45-6 |

| 2,5-Dimethoxybenzaldehyde (B135726) | C9H10O3 | 166.17 | Intermediate for dyes and pharmaceuticals. google.com | 93-02-7 |

| 2,4-Dimethylbenzaldehyde (B100707) | C9H10O | 134.18 | A dialkyl-substituted benzaldehyde. merckmillipore.comsigmaaldrich.com | 15764-16-6 |

| 4-Methoxy-2-methylbenzaldehyde | C9H10O2 | 150.17 | A mono-methoxy, mono-alkyl substituted isomer. sigmaaldrich.com | 52289-54-0 |

| 5-Methoxy-2,4-dimethylbenzaldehyde | C10H12O2 | 164.20 | The subject of this investigation. | N/A |

| 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | 164.20 | A close structural isomer to the title compound. enovationchem.com | 6745-75-1 |

This table is interactive and can be sorted by clicking on the headers.

Rationale for Dedicated Academic Investigation of 5 Methoxy 2,4 Dimethylbenzaldehyde

Direct Aromatic Functionalization Approaches

Direct functionalization methods aim to introduce the aldehyde group (formylation) or the necessary alkyl substituents onto an existing aromatic core. These methods are often the most efficient, minimizing the number of synthetic steps.

Formylation Reactions on Substituted Aromatic Precursors

Formylation reactions are a class of electrophilic aromatic substitution reactions where a formyl group (-CHO) is introduced onto an aromatic ring. The choice of the starting material, a substituted aromatic precursor, is critical for directing the formylation to the desired position. For the synthesis of this compound, a suitable precursor would be 3,5-dimethylanisole.

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl). numberanalytics.comnumberanalytics.comwikipedia.orgvedantu.comtestbook.com This reaction introduces a formyl group directly onto an aromatic ring. numberanalytics.comnumberanalytics.com

The reaction is generally applicable to benzene (B151609) and its derivatives but has limitations; for instance, it is not suitable for phenol (B47542) and phenol ether substrates. wikipedia.orgtestbook.comlscollege.ac.inbyjus.com The reaction proceeds by generating a reactive electrophile, the formyl cation ([HCO]⁺), from CO and HCl under the influence of the Lewis acid. wikipedia.orgyoutube.com

Reaction Conditions:

Reactants: Aromatic hydrocarbon, carbon monoxide, hydrogen chloride. numberanalytics.comvedantu.com

Catalyst: Aluminum chloride (AlCl₃) and cuprous chloride (CuCl). vedantu.com

Conditions: High pressure. numberanalytics.comvedantu.com

Contemporary modifications have focused on improving the safety and efficiency of the reaction. One significant challenge is the use of high-pressure carbon monoxide. numberanalytics.com Research has explored alternative Lewis acids and reaction conditions to mitigate these issues. numberanalytics.com For instance, the use of zinc chloride (ZnCl₂) as a catalyst sometimes requires the presence of co-catalysts like copper(I) chloride or nickel(II) chloride, which may act as "carriers" for the carbon monoxide. wikipedia.org

The Reimer-Tiemann reaction is another fundamental method for the ortho-formylation of phenols. onlineorganicchemistrytutor.comadda247.comunacademy.comwikipedia.org It involves the reaction of a phenol with chloroform (B151607) (CHCl₃) in a basic solution. onlineorganicchemistrytutor.comscienceinfo.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform by the action of the base. onlineorganicchemistrytutor.comadda247.com The phenoxide ion, being highly nucleophilic, attacks the electron-deficient dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde. onlineorganicchemistrytutor.comambeed.com

A significant challenge in the Reimer-Tiemann reaction is the immiscibility of the aqueous base and the organic chloroform layer. onlineorganicchemistrytutor.comscienceinfo.com To overcome this, various techniques are employed, including vigorous mixing, the use of emulsifying agents, or, more effectively, phase transfer catalysis. onlineorganicchemistrytutor.comadda247.comscienceinfo.com Phase transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, facilitate the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase, thereby accelerating the reaction. scribd.com This technique has been shown to be effective in the formylation of various phenols and other electron-rich aromatic compounds like naphthols, pyrroles, and indoles. wikipedia.orgscienceinfo.com For instance, the formylation of 4-methoxyphenol (B1676288) using the Reimer-Tiemann method has been reported. chemicalbook.com

Table 1: Comparison of Formylation Reactions

| Feature | Gattermann-Koch Reaction | Reimer-Tiemann Reaction |

| Substrate | Aromatic hydrocarbons | Phenols, electron-rich heterocycles |

| Reagents | CO, HCl, Lewis Acid (e.g., AlCl₃/CuCl) | CHCl₃, Base (e.g., NaOH), Phase Transfer Catalyst |

| Electrophile | Formyl cation ([HCO]⁺) | Dichlorocarbene (:CCl₂) |

| Key Advantage | Direct formylation of simple aromatics | Ortho-formylation of phenols |

| Limitation | Not for phenols/phenol ethers, high pressure | Can have low yields, tar formation |

Alternative formylation methods have been developed to overcome the limitations of classical reactions. One notable method involves the use of paraformaldehyde as the formylating agent in the presence of a magnesium salt. Specifically, the reaction of phenols with paraformaldehyde and magnesium methoxide (B1231860) provides a regioselective route to ortho-hydroxybenzaldehydes. rsc.orgsciencemadness.orgsciencemadness.org This magnesium-mediated process involves the formation of a magnesium phenoxide, which then reacts with paraformaldehyde. rsc.orgsciencemadness.org

The procedure typically involves deprotonating the phenol with magnesium methoxide, removing the resulting methanol (B129727), and then adding paraformaldehyde. rsc.org This method has been reported to give good to high yields and is often more selective than the Reimer-Tiemann reaction, with less tar formation. sciencemadness.orgorientjchem.org A variation of this method uses anhydrous magnesium dichloride and triethylamine (B128534) as the base system, which can lead to improved yields and avoids the use of carcinogenic reagents like HMPTA. mdma.ch

Electrophilic Alkylation and Methylation Strategies (e.g., Friedel-Crafts Alkylation, use of dimethyl sulfate)

To synthesize this compound, the aromatic ring must possess two methyl groups at positions 2 and 4 relative to the methoxy group. These can be introduced using electrophilic alkylation reactions, most notably the Friedel-Crafts alkylation. wikipedia.org This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

For instance, the Friedel-Crafts alkylation of anisole (B1667542) (methoxybenzene) with a methyl halide would introduce a methyl group onto the ring. youtube.comyoutube.com The methoxy group is an ortho-, para-directing group, meaning the incoming alkyl group will primarily add to the positions ortho and para to it. youtube.com To achieve the 2,4-dimethyl substitution pattern on a methoxy-substituted ring, one might start with a monomethylated precursor and introduce the second methyl group. However, a significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the alkylated product is often more reactive than the starting material. Carbocation rearrangements can also occur. masterorganicchemistry.com

An alternative methylating agent is dimethyl sulfate (B86663), which can be used to methylate phenols or other functional groups under appropriate conditions. For example, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be methylated with dimethyl sulfate to produce 2,5-dimethoxybenzaldehyde (B135726). chemicalbook.com

Table 2: Electrophilic Alkylation/Methylation Approaches

| Method | Reagents | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Alkyl Halide (e.g., CH₃Cl) | Lewis Acid (e.g., AlCl₃) | Introduces alkyl groups to aromatic rings; risk of polyalkylation and rearrangements. wikipedia.orgmasterorganicchemistry.com |

| Methylation with Dimethyl Sulfate | Dimethyl Sulfate ((CH₃)₂SO₄) | Base | Used for methylating hydroxyl groups. chemicalbook.com |

Oxidative Synthesis Routes from Precursors (e.g., oxidation of substituted phenols or benzyl (B1604629) alcohols)

An alternative strategy to direct formylation is the oxidation of a precursor where the desired carbon is already at the correct oxidation state or one step away. For example, a substituted benzyl alcohol can be oxidized to the corresponding benzaldehyde (B42025).

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. mychemblog.comsciencemadness.org This reagent is particularly useful because it often does not oxidize other sensitive functional groups or aliphatic alcohols. mychemblog.comyoutube.com The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like petroleum ether or dichloromethane. mychemblog.comsciencemadness.org More recently, solvent-free methods using microwave irradiation with MnO₂ nanoparticles have been developed, offering a greener alternative. ajgreenchem.com

The synthesis of this compound could therefore be envisioned via the oxidation of 5-methoxy-2,4-dimethylbenzyl alcohol. This precursor would first need to be synthesized, for example, by reduction of a corresponding carboxylic acid or ester, or through Grignard addition to an appropriate aldehyde.

Multi-step Synthetic Sequences Incorporating the Benzaldehyde Moiety

The construction of complex aromatic molecules such as this compound relies on sequential reactions. The order in which functional groups are introduced is critical, as existing substituents on the aromatic ring dictate the position of subsequent additions through their electronic and steric effects. libretexts.orgyoutube.com

Sequential Introduction of Methoxy and Methyl Substituents

The assembly of the core structure, 1-methoxy-2,4-dimethylbenzene, is the foundational phase for the synthesis of this compound. A common strategy involves starting with a commercially available substituted benzene and introducing the remaining groups in a controlled manner. A plausible and efficient route begins with 2,4-dimethylphenol.

The synthesis proceeds via the methylation of the hydroxyl group of 2,4-dimethylphenol. This reaction, typically an ether synthesis, converts the phenol into its corresponding methoxy ether, 1-methoxy-2,4-dimethylbenzene. This step is crucial as it establishes the arrangement of the three key substituents before the final introduction of the aldehyde functionality.

The directing effects of the substituents play a critical role in these synthetic steps. The hydroxyl group is a strongly activating ortho-, para-director, while methyl groups are weakly activating ortho-, para-directors. In a multi-step synthesis, the sequence of reactions is chosen to leverage these effects to produce the desired isomer. youtube.com

Table 1: Directing Effects of Substituents in Aromatic Synthesis

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-Donating | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Electron-Donating | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Electron-Donating | Weakly Activating | Ortho, Para |

This interactive table summarizes the influence of various functional groups on electrophilic aromatic substitution reactions, which is fundamental in planning multi-step syntheses. libretexts.orgyoutube.com

Strategic Incorporation of Aldehyde Functionality via Side-Chain Manipulation

With the 1-methoxy-2,4-dimethylbenzene precursor in hand, the next strategic challenge is the introduction of the aldehyde group at the C5 position. However, given the substitution pattern, direct formylation would likely occur at the C6 position, which is activated by both the methoxy and the C4-methyl groups. A more controlled approach, as specified, involves the manipulation of a side-chain.

One established method is the side-chain chlorination of a toluene (B28343) derivative, followed by hydrolysis to yield the benzaldehyde. youtube.com In the case of 1-methoxy-2,4-dimethylbenzene, one of the methyl groups would be targeted. The methyl group at the C4 position is the most likely candidate for this reaction. Following chlorination of the methyl group to a dichloromethyl group (-CHCl₂), subsequent hydrolysis replaces the chlorine atoms with hydroxyls, which rapidly lose water to form the stable aldehyde functionality. This completes the synthesis of this compound.

Alternative strategies for introducing aldehyde groups onto an aromatic ring include:

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid under pressure to formylate benzene and its derivatives. vedantu.com

Vilsmeier-Haack Reaction: This reaction employs phosphoryl chloride and a substituted amide, like dimethylformamide (DMF), to formylate electron-rich aromatic rings.

Reduction of Precursors: Aldehydes can also be formed by the controlled reduction of benzoyl chlorides or Weinreb amides. vedantu.comacs.org

Process Optimization and Green Chemistry Principles in Synthesis

Modern chemical synthesis prioritizes not only the successful creation of the target molecule but also the efficiency, sustainability, and environmental impact of the process. This involves the use of advanced catalytic systems, reduction of solvent use, and a deep understanding of reaction mechanisms to maximize yield and purity.

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to optimizing the synthesis of aromatic aldehydes. Catalysts can lower activation energies, increase reaction rates, and, most importantly, enhance selectivity towards the desired product, minimizing the formation of byproducts.

For the oxidation of benzylic alcohols (an intermediate in some side-chain oxidation pathways) to aldehydes, various catalytic systems have been developed. For instance, ferric nitrate (B79036) has been shown to be an effective catalyst for this transformation, achieving high conversion rates and selectivity under mild conditions. frontiersin.org Other metal nitrates, such as those of aluminum and copper, also exhibit catalytic activity. frontiersin.org The development of heterogeneous catalysts, such as gold nanoparticles (AuNPs) immobilized on a support, offers high selectivity and the advantage of being easily separated from the reaction mixture for reuse. rsc.org

Synergistic triple catalysis systems combining organocatalysis, photoredox, and cobalt catalysis have been developed for the synthesis of aromatic aldehydes from saturated precursors, representing a novel approach that bypasses traditional electrophilic aromatic substitution rules. nih.gov

Table 2: Examples of Catalytic Systems in Aromatic Aldehyde Synthesis

| Catalytic System | Reaction Type | Advantage | Reference |

|---|---|---|---|

| Ferric Nitrate (Fe(NO₃)₃) | Oxidation of benzyl alcohol | High conversion and selectivity, mild conditions | frontiersin.org |

| Gold Nanoparticles (AuNPs) | Oxidation of benzyl alcohol | High selectivity, catalyst reusability | rsc.org |

| Rhodium (Rh) Complexes | Hydroacylation | Sequential C-H functionalization | nih.govacs.org |

| Polyoxometalates (POMs) | Oxidation | Use of green oxidants (O₂, N₂O) | innoget.com |

This interactive table showcases a variety of modern catalytic systems that enhance the efficiency and selectivity of reactions used to synthesize aromatic aldehydes.

Solvent-Free or Reduced-Solvent Reaction Environments

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research has focused on developing solvent-free or reduced-solvent reaction conditions.

Solvent-free reactions can be achieved by running reactions neat (without any solvent) or by using solid-supported reagents. For example, the protection of aldehydes has been accomplished chemoselectively on the surface of alumina-sulfuric acid under solvent-free conditions. tandfonline.com Grinding solid reactants together, sometimes with a catalytic amount of a solid support, can also facilitate reactions without the need for a solvent medium. researchgate.netcmu.edu These methods not only reduce waste but can also lead to shorter reaction times and simpler product isolation procedures. researchgate.net The use of water as a green solvent is another important strategy, with some catalytic systems being designed to operate efficiently in aqueous media. mdpi.com

Mechanistic Studies of Reaction Pathways to Optimize Yields and Purity

A thorough understanding of the reaction mechanism is essential for optimizing a synthetic process. Mechanistic studies allow chemists to identify key intermediates, understand the kinetics of different pathways, and predict or explain the formation of byproducts. rsc.orgrsc.org

For example, detailed studies on the decomposition of the benzoxyl radical have revealed multiple pathways leading to either the desired benzaldehyde or to undesired byproducts like benzene and the phenyl radical. nih.gov By understanding the temperature and pressure dependence of these pathways, reaction conditions can be fine-tuned to maximize the formation of the aldehyde. Similarly, mechanistic investigations into the oxidation of benzyl alcohol can clarify the roles of the catalyst and oxidant, helping to prevent over-oxidation to the corresponding carboxylic acid. frontiersin.orgresearchgate.net

Transformations Involving the Aldehyde Moiety

The aldehyde group is the most reactive site in this compound, readily participating in a variety of reactions typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction opens the door to a wide range of molecular elaborations. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product.

The electron-donating nature of the methoxy and methyl groups on the aromatic ring slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, it remains sufficiently reactive for most standard nucleophilic addition reactions.

Reduction to Benzylic Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (5-methoxy-2,4-dimethylphenyl)methanol. This transformation is commonly achieved using hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones and is often used for this purpose in alcoholic solvents like methanol or ethanol. libretexts.org For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) can be employed. libretexts.org LiAlH₄ is a much stronger reducing agent and can also reduce other functional groups like esters and carboxylic acids. libretexts.orgyoutube.com

Table 1: Common Reducing Agents for the Conversion of this compound to (5-methoxy-2,4-dimethylphenyl)methanol

| Reagent | Solvent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0°C to Room Temperature |

Oxidation to Benzoic Acid Derivatives

Oxidation of the aldehyde group furnishes the corresponding carboxylic acid, 5-methoxy-2,4-dimethylbenzoic acid. This is a common transformation for aromatic aldehydes. A variety of oxidizing agents can be used to effect this change.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from chromium trioxide, CrO₃, in sulfuric acid) are effective. Milder, more selective oxidizing agents such as silver oxide (Ag₂O) in the Tollens' reagent can also be used, which is a classic test for aldehydes.

For a related isomer, 4-Methoxy-2,5-dimethylbenzaldehyde, oxidation to the corresponding carboxylic acid is a known transformation.

Condensation Reactions (e.g., Aldol (B89426) Condensation, Schiff Base Formation)

Aldol Condensation: In the presence of a base or acid catalyst, this compound can react with enolizable aldehydes or ketones in an aldol condensation. magritek.com Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed or mixed aldol condensation. For instance, reaction with acetone (B3395972) in the presence of a base like sodium hydroxide would lead to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. orientjchem.org A related reaction with 2,5-dimethoxybenzaldehyde and acetone has been shown to produce 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one. orientjchem.org

Schiff Base Formation: Like other aldehydes, this compound reacts with primary amines to form imines, also known as Schiff bases. ukm.myedu.krd This condensation reaction typically occurs under mild acidic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. edu.krd The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is important in the synthesis of various biologically active compounds and ligands for metal complexes. core.ac.uknih.gov

Olefination Reactions (e.g., Horner-Emmons Reaction)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for converting aldehydes into alkenes with high E-stereoselectivity. wikipedia.orgorganic-chemistry.org In this reaction, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, acts as a nucleophile and attacks the aldehyde. wikipedia.org The resulting intermediate eliminates a phosphate (B84403) ester to form the alkene.

For example, reacting this compound with a stabilized phosphonate ylide, such as the one derived from triethyl phosphonoacetate, would yield an ethyl cinnamate (B1238496) derivative. The HWE reaction is often preferred over the Wittig reaction due to the easier removal of the water-soluble phosphate byproduct. wikipedia.org A similar reaction has been described for p-anisaldehyde (4-methoxybenzaldehyde) in the synthesis of 2-amino-1-(4-methoxyphenyl)-propane. mdma.ch

Table 2: Horner-Wadsworth-Emmons Reaction with this compound

| Phosphonate Reagent | Base | Expected Product |

| Triethyl phosphonoacetate | NaH, NaOEt | Ethyl (E)-3-(5-methoxy-2,4-dimethylphenyl)acrylate |

| Diethyl (cyanomethyl)phosphonate | NaH, K₂CO₃ | (E)-3-(5-methoxy-2,4-dimethylphenyl)acrylonitrile |

Reactions Involving the Aromatic Ring

The substituents on the aromatic ring of this compound direct the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group.

The combined directing effects of the methoxy and methyl groups will dominate over the deactivating effect of the aldehyde. The positions ortho and para to the strongly activating methoxy group are at C6 and C4 (already substituted). The position ortho to the methoxy at C6 is the most likely site for electrophilic attack due to the powerful activating effect of the methoxy group and being ortho to one of the methyl groups. Steric hindrance from the adjacent methyl group at C4 might influence the reactivity at C3. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

Electrophilic Aromatic Substitution Reactions on Methoxy- and Alkyl-Activated Arenes

The benzene ring of this compound is rendered electron-rich, and therefore highly activated towards electrophilic aromatic substitution, by the presence of one methoxy group and two methyl groups. Both methoxy and alkyl groups are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. youtube.com They achieve this by donating electron density to the ring, which stabilizes the intermediate carbocation (the arenium ion) formed during the reaction. libretexts.orgorganicchemistrytutor.com

The methoxy group is a strong activating group that donates electron density primarily through a resonance effect (+R effect), where one of the lone pairs on the oxygen atom is delocalized into the aromatic π-system. organicchemistrytutor.comvaia.com This effect significantly increases the electron density at the positions ortho and para to the methoxy group. youtube.comlibretexts.org The methyl groups are weakly activating and donate electron density mainly through an inductive effect (+I effect) and hyperconjugation. quora.com

In this compound, the substituents direct incoming electrophiles to specific positions on the ring. The directing effects of the groups are as follows:

Methoxy group (-OCH₃) at C5: Directs ortho (to C4 and C6) and para (to C2).

Methyl group (-CH₃) at C2: Directs ortho (to C1 and C3) and para (to C5).

Methyl group (-CH₃) at C4: Directs ortho (to C3 and C5) and para (to C1).

Aldehyde group (-CHO) at C1: This is a deactivating, meta-directing group.

When multiple activating groups are present, the position of electrophilic attack is determined by a combination of their directing effects and steric hindrance. The powerful ortho, para-directing nature of the methoxy group is the dominant influence. The position C6 is activated by being ortho to the methoxy group at C5 and meta to the other groups, making it a likely site for substitution. The position C3 is ortho to both methyl groups and meta to the methoxy group, also representing a potential site of reaction. The final product distribution in an electrophilic aromatic substitution reaction will depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent methyl groups playing a significant role.

Cross-Coupling Reactions for Further Derivatization

The aldehyde and the aromatic ring of this compound offer sites for further chemical transformations through cross-coupling reactions. While specific examples for this exact molecule are not extensively documented in general literature, the functional groups present allow for established cross-coupling methodologies to be applied. For instance, the aldehyde can be converted into a triflate or a halide, which can then participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the connection of the benzaldehyde core to other molecular fragments.

Furthermore, under certain conditions, the methoxy group itself can be a site for cross-coupling. Nickel-catalyzed reactions have been developed that can couple aryl ethers with organosilanes, effectively replacing the methoxy group. This would allow for the introduction of a wide range of substituents at the C5 position, further diversifying the molecular scaffold.

As a Building Block for Complex Molecular Architectures

This compound is a valuable starting material in the synthesis of more complex molecules, including various heterocyclic compounds and natural product scaffolds.

Precursor in Heterocyclic Compound Synthesis (e.g., Indoles, Pyranonaphthoquinones, Isochromenes)

The reactivity of the aldehyde group, combined with the electronic nature of the substituted ring, makes this compound a useful precursor for constructing various heterocyclic systems.

Indoles: The synthesis of substituted indoles can be achieved through various methods starting from appropriately functionalized benzaldehydes. For example, a common route involves the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization to form the indole (B1671886) ring. While not a direct example, the structural motif of this compound is amenable to transformations that could lead to precursors for indole synthesis, such as the introduction of a nitro group at an adjacent position.

Pyranonaphthoquinones: These complex structures, often found in natural products with significant biological activity, can be synthesized from simpler aromatic precursors. The aromatic core of this compound can serve as a foundational piece in the multi-step synthesis of these compounds, where the aldehyde group can be used to build up the pyran ring and the substituted benzene ring forms part of the naphthoquinone system.

Isochromenes: Isochromene derivatives can be synthesized from ortho-alkynylbenzaldehydes through cyclization reactions. organic-chemistry.orgacs.orgresearchgate.net this compound can be transformed into the necessary ortho-alkynylbenzaldehyde intermediate. For instance, iodination at the C3 position followed by a Sonogashira coupling with a terminal alkyne would install the required functionality. Subsequent acid- or metal-catalyzed cyclization would then yield the corresponding substituted isochromene. acs.orgnih.gov

Intermediate in the Total Synthesis of Complex Organic Scaffolds

The specific substitution pattern of this compound makes it a key intermediate in the total synthesis of certain complex natural products. Its pre-installed functional groups and stereochemical information can significantly shorten synthetic routes. For example, derivatives of this aldehyde have been utilized in synthetic approaches toward complex molecules where the methoxy and methyl groups are integral parts of the final target's structure.

Formation of Advanced Chemical Building Blocks and Reagents

Through chemical modification, this compound can be converted into other valuable reagents and building blocks for organic synthesis. The aldehyde group can undergo a variety of transformations:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-methoxy-2,4-dimethylbenzoic acid, which is another useful synthetic intermediate.

Reduction: Reduction of the aldehyde yields 5-methoxy-2,4-dimethylbenzyl alcohol. The resulting benzylic alcohol can be further functionalized, for example, by conversion to a halide for use in nucleophilic substitution or organometallic reactions.

Wittig and Related Reactions: The aldehyde can react with phosphorus ylides (in the Wittig reaction) or other related reagents to form alkenes, extending the carbon chain and introducing new functional groups.

Conversion to other functional groups: The aldehyde can be converted into an imine, an oxime, or a hydrazone, which can then undergo further reactions to build more complex molecular architectures.

These transformations highlight the versatility of this compound as a starting material for generating a wide array of more complex and functionally diverse chemical compounds.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents | Product Type |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Substituted Benzaldehyde |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Benzyl Alcohol |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Isochromene Synthesis (multi-step) | 1. Iodination 2. Sonogashira coupling 3. Cyclization | Substituted Isochromene |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the elucidation of the molecular structure of 5-Methoxy-2,4-dimethylbenzaldehyde in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Advanced ¹H and ¹³C NMR for Detailed Structural Elucidation and Isomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for the structural verification of this compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

In a typical ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet in the downfield region (around 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit distinct signals in the aromatic region (around 6.5-8 ppm), with their splitting patterns and coupling constants providing clear evidence of their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) and methyl groups will each produce a singlet in the upfield region, with the methoxy protons typically appearing around 3.5-4.0 ppm and the methyl protons at approximately 2.0-2.5 ppm.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing significantly downfield (typically >190 ppm). The aromatic carbons will have signals in the 110-160 ppm range, and their specific chemical shifts are influenced by the attached substituents (methoxy, methyl, and aldehyde groups). The carbons of the methoxy and methyl groups will be found in the upfield region of the spectrum. The precise chemical shifts are crucial for differentiating this compound from its various structural isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predicted and may vary slightly from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 (s, 1H) | 190.0 - 193.0 |

| Aromatic H-3 | 7.0 - 7.2 (s, 1H) | 120.0 - 123.0 |

| Aromatic H-6 | 7.5 - 7.7 (s, 1H) | 135.0 - 138.0 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s, 3H) | 55.0 - 57.0 |

| Methyl (-CH₃ at C2) | 2.4 - 2.6 (s, 3H) | 20.0 - 23.0 |

| Methyl (-CH₃ at C4) | 2.2 - 2.4 (s, 3H) | 18.0 - 21.0 |

| Aromatic C-1 | - | 130.0 - 133.0 |

| Aromatic C-2 | - | 140.0 - 143.0 |

| Aromatic C-4 | - | 142.0 - 145.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To definitively establish the bonding framework of this compound, two-dimensional (2D) NMR experiments are employed. np-mrd.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the through-bond coupling between any adjacent aromatic protons, although in this specific substitution pattern, such couplings are absent. It helps in confirming the assignment of individual proton signals. spectrabase.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca An HSQC spectrum of this compound would show cross-peaks connecting the aldehydic proton to the aldehydic carbon, each aromatic proton to its attached carbon, and the protons of the methoxy and methyl groups to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). spectrabase.com For instance, the aldehydic proton would show a correlation to the C-1 and C-6 carbons of the aromatic ring. The protons of the methyl group at C-2 would show correlations to C-1, C-2, and C-3. These long-range correlations are instrumental in piecing together the entire molecular structure and confirming the substitution pattern, leaving no ambiguity.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula, which serves as a powerful confirmation of the compound's identity. For this compound (C₁₀H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Exact Mass (Calculated) | 164.08373 |

| Typical Adducts ([M+H]⁺, [M+Na]⁺) | 165.09101, 187.07312 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govhmdb.ca It is an essential tool for assessing the purity of a this compound sample and for analyzing it within a complex mixture.

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time of the compound is a characteristic property under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, often referred to as a "chemical fingerprint," can be compared to library spectra for identification. For purity assessment, the presence of any additional peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group would be observed as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl and methoxy groups will appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group will give rise to a strong band in the 1200-1250 cm⁻¹ region. The pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound (Note: The following are typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1680 - 1700 | Strong |

| Aldehyde (C-H) | Stretch | 2720 - 2820 | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium |

| Methoxy (C-O) | Stretch | 1200 - 1250 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, the FTIR spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The primary functional groups within this compound are the aldehyde group (-CHO), the methoxy group (-OCH₃), the aromatic benzene ring, and the methyl groups (-CH₃). The electron-donating nature of the methoxy and methyl substituents on the benzene ring influences the electronic environment and, consequently, the vibrational frequencies of neighboring bonds, particularly the carbonyl (C=O) stretch of the aldehyde.

Detailed analysis of the spectrum reveals key absorption peaks:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: The aldehyde carbonyl group gives rise to a strong, sharp absorption band. In conjugated aromatic aldehydes, this peak is typically found in the 1680-1705 cm⁻¹ range. The presence of electron-donating groups on the ring can slightly lower this frequency.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of peaks in the 1400-1600 cm⁻¹ region.

C-O Stretching: The ether linkage of the methoxy group results in a characteristic C-O stretching band, which is typically strong and found in the 1200-1275 cm⁻¹ range for aryl ethers.

The precise positions of these bands provide definitive evidence for the presence of the respective functional groups, confirming the molecular structure.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~2960-2850 | C-H Stretch | Methyl & Methoxy groups | Medium-Strong |

| ~2830 & ~2730 | C-H Stretch (Fermi resonance doublet) | Aldehyde | Medium-Weak |

| ~1690 | C=O Stretch | Aldehyde | Strong |

| ~1600 & ~1470 | C=C Stretch | Aromatic Ring | Medium-Variable |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FTIR, providing information on the vibrational modes of a molecule. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar and symmetric molecular vibrations, which may be weak or absent in an FTIR spectrum.

For this compound, the Raman spectrum offers key insights:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, where the ring expands and contracts symmetrically, generates a particularly strong and characteristic Raman signal. This is often a definitive marker for substituted benzenes.

Carbonyl (C=O) Stretch: The aldehyde C=O stretch is also observable in the Raman spectrum, typically in a similar region to the FTIR band (~1690 cm⁻¹). Its intensity can vary.

Methyl Group Vibrations: Symmetric C-H bending and stretching modes of the two methyl groups on the ring are readily detected by Raman spectroscopy.

Skeletal Vibrations: The complex vibrations involving the carbon skeleton of the molecule, including the C-C bonds of the ring and the bonds connecting the substituents, contribute to a unique pattern in the lower frequency "fingerprint" region of the spectrum.

Comparing the Raman and FTIR spectra can provide a more complete picture of the molecule's vibrational behavior. mdpi.com For instance, highly symmetric vibrations like the ring breathing mode are strong in Raman but weak in IR, whereas the polar C=O stretch is strong in both but often more prominent in the IR spectrum. mdpi.comresearchgate.net

Table 2: Predicted Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

|---|---|---|---|

| ~3060 | Aromatic C-H Stretch | Aromatic Ring | Medium |

| ~2925 | Symmetric C-H Stretch | Methyl groups | Strong |

| ~1690 | C=O Stretch | Aldehyde | Medium |

| ~1610 | Aromatic Ring Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing Mode (Trigonal) | Aromatic Ring | Very Strong |

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy) for Electronic Transitions and Conjugation Patterns

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. It provides information about the conjugated systems and the energy levels of the outer electrons. Molecules containing chromophores—groups of atoms that absorb light—will exhibit characteristic absorption bands in the UV-Vis region.

In this compound, the chromophore consists of the benzene ring conjugated with the carbonyl group of the aldehyde. This extended π-system is responsible for its UV absorption profile. The presence of substituents on the benzene ring, known as auxochromes, modifies the absorption characteristics. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating auxochromes that interact with the π-system, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted benzaldehyde (B42025).

Two principal types of electronic transitions are expected for this compound:

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated aromatic system. These transitions are responsible for the strong absorption bands typically observed. For substituted benzaldehydes, these often occur in the 250-300 nm range. researchgate.net

n → π Transitions:* These are lower-energy, lower-intensity transitions that involve the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to an antibonding π* orbital. libretexts.org This absorption band is often observed as a weaker shoulder at a longer wavelength (typically >300 nm) than the π → π* transition.

The UV-Vis spectrum of this compound is a direct reflection of its electronic structure, with the position and intensity of the absorption maxima providing valuable data on the extent of conjugation and the electronic effects of its substituents. Studies on closely related compounds like 2,4-dimethylbenzaldehyde (B100707) show absorption maxima around 290 nm, providing a strong basis for predicting the spectral behavior of the title compound. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition | Orbitals Involved | Expected Wavelength (λ_max) Range | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | Promotion of electron from π to π* orbital | ~260-300 nm | High |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies focused specifically on the compound this compound. While extensive research exists for structurally related benzaldehyde derivatives, dedicated in-depth analyses of the molecular and electronic structure, conformational landscape, and reaction mechanisms of this compound are not readily found in published research.

Computational chemistry has become an indispensable tool for understanding the intricacies of molecular behavior. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict ground state geometries, transition states, and the energetic barriers of chemical reactions. For many aromatic aldehydes, these techniques have provided profound insights into their fundamental properties.

For instance, studies on related compounds like 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291) have successfully utilized DFT and inelastic neutron scattering (INS) spectroscopy to assign vibrational modes and determine the torsional potential barriers for methyl and methoxy groups. Similarly, research on 4-methylacetophenone has employed microwave spectroscopy and quantum chemical calculations to characterize the internal rotation of its methyl groups. These studies highlight the power of computational methods to elucidate complex intramolecular dynamics.

Furthermore, the reaction mechanisms of various benzaldehyde derivatives have been a subject of theoretical investigation. For example, the one-pot synthesis involving 2-methoxybenzaldehyde has been studied using DFT to map out the reaction pathways and identify the most favorable routes. Such computational explorations are crucial for optimizing synthetic procedures and understanding reaction kinetics.

Despite the comprehensive computational work on analogous molecules, a specific and detailed theoretical investigation into this compound is conspicuously absent from the current body of scientific literature. The unique substitution pattern of this compound, with a methoxy group at the 5-position and methyl groups at the 2- and 4-positions, would undoubtedly influence its electronic structure, conformational preferences, and reactivity in ways that cannot be simply extrapolated from studies of other derivatives.

The absence of such research means that key computational data, including optimized ground state geometries, the energetics of different conformers, and the rotational barriers of its methyl and methoxy rotors, have not been reported. Consequently, a detailed analysis of its rotational isomerism and the population distribution of its conformers remains uncharacterized. Likewise, the elucidation of its reaction mechanisms and a kinetic characterization through computational means have not been undertaken.

This lack of specific computational data underscores a research opportunity within the field of theoretical and computational chemistry. A dedicated study on this compound would not only provide valuable fundamental data for this specific molecule but also contribute to a more comprehensive understanding of the structure-property relationships within the broader class of substituted benzaldehydes.

Computational and Theoretical Chemistry Studies

Intermolecular Interactions and Adsorption Phenomena

The theoretical modeling of the adsorption of 5-Methoxy-2,4-dimethylbenzaldehyde onto material surfaces is a specialized area with limited direct research. However, established computational techniques can be applied to predict and understand these phenomena. Using methods like periodic DFT, it is possible to model the interaction between the molecule and a surface, such as a metal, metal oxide, or polymer.

The solid-state structure of this compound is expected to be significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-stacking. These interactions are fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties. researchgate.net

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor through the oxygen atoms of its methoxy (B1213986) and aldehyde functionalities. It can form weak C-H···O hydrogen bonds, which are recognized as significant structure-directing interactions in molecular crystals. nih.gov In the crystal lattice, these interactions could link molecules into chains, sheets, or more complex three-dimensional networks. Analysis of the crystal structure of the related 2,4-dimethoxybenzaldehyde (B23906) reveals a Hermann-Mauguin space group symbol of P 1 21/c 1, indicating a specific packing arrangement governed by intermolecular forces. nih.gov Similar interactions would be expected to play a role in the crystal packing of this compound.

π-Stacking Interactions: The aromatic ring of this compound is capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are crucial in the self-assembly of organic molecules. nih.gov The substitution pattern on the ring influences the electronic distribution and can lead to different stacking arrangements, such as parallel-displaced or T-shaped geometries. Computational studies can quantify the energy of these interactions, providing insight into the stability of different packing motifs. The interplay between hydrogen bonding and π-stacking dictates the final crystal structure and, consequently, the material's physical properties. For example, studies on other aromatic systems have shown how substituent changes can tune these interactions to control the supramolecular architecture. nih.gov

Below is an interactive table summarizing the expected intermolecular interactions and their computational investigation for this compound.

| Interaction Type | Potential Participating Groups | Computational Investigation Method | Expected Outcome in Solid State |

| Hydrogen Bonding | Aldehyde Oxygen, Methoxy Oxygen (as acceptors) with C-H groups (as donors) | DFT, Quantum Theory of Atoms in Molecules (QTAIM) | Formation of supramolecular synthons, influencing crystal packing. |

| π-Stacking | Aromatic Ring | DFT with dispersion correction (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT) | Face-to-face or edge-to-face stacking, contributing to crystal lattice stability. |

| Van der Waals Forces | Entire Molecule | Molecular Mechanics, DFT | Overall packing efficiency and density of the crystal. |

Applications in Specialized Chemical and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

Precursor for Advanced Chemical Reagents and Derivatization Agents

There is no specific information available in the searched literature detailing the role of 5-Methoxy-2,4-dimethylbenzaldehyde as a precursor for advanced chemical reagents or derivatization agents.

Building Block for Complex Pharmaceutical Intermediates and Agrochemicals

While related benzaldehyde (B42025) derivatives are crucial in pharmaceutical and agrochemical synthesis, there is no documented evidence from the search results to confirm the use of this compound as a building block for these applications.

Contributions to Functional Materials Development

Precursors for Specialized Dyes and Pigments

No information was found to suggest that this compound is used as a precursor for specialized dyes and pigments.

Components in Polymer Chemistry and Material Modification

The role of this compound as a component in polymer chemistry or for material modification is not described in the available scientific literature.

Additives in Advanced Industrial Processes (e.g., photography, electroplating)

There is no indication from the search results that this compound is utilized as an additive in industrial processes such as photography or electroplating.

Investigation in Catalysis Research

Substrate in Novel Catalytic Transformations

No information is available on the use of this compound as a substrate in novel catalytic transformations.

Studies Related to Deactivation Mechanisms in Heterogeneous Catalysis (e.g., coke formation)

No studies have been found that investigate the role of this compound in the deactivation of heterogeneous catalysts or its propensity to form coke.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.